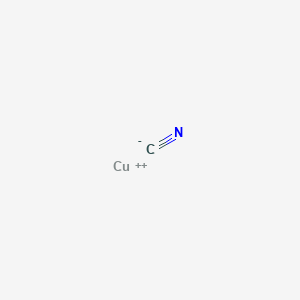
Copper;cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper cyanide, also known as cuprous cyanide, is an inorganic compound with the chemical formula CuCN. It appears as an off-white or pale yellow powder and is known for its low solubility in water. Copper cyanide is used in various industrial applications, including electroplating, as a catalyst, and in the preparation of nitriles .
Preparation Methods
Copper cyanide can be synthesized through several methods. One common laboratory method involves the reduction of copper(II) sulfate with sodium bisulfite at 60°C, followed by the addition of sodium cyanide to precipitate pure copper cyanide as a pale yellow powder . Industrially, copper cyanide is produced by treating copper salts with cyanide salts under controlled conditions to ensure the formation of the desired product .
Chemical Reactions Analysis
Copper cyanide undergoes various chemical reactions, including:
Oxidation: Copper cyanide can be oxidized to form copper(II) cyanide complexes.
Reduction: It can be reduced to metallic copper under certain conditions.
Substitution: Copper cyanide can participate in substitution reactions where the cyanide ion is replaced by other ligands.
Complex Formation: It forms complexes with ammonia and other ligands, which can alter its solubility and reactivity
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for complex formation. Major products formed from these reactions include copper(II) complexes, metallic copper, and substituted cyanide compounds .
Scientific Research Applications
Copper cyanide has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: Copper cyanide complexes are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into the potential use of copper cyanide complexes in medicinal chemistry for drug development.
Industry: Copper cyanide is used in electroplating to deposit copper on various substrates, providing corrosion resistance and improved electrical conductivity
Mechanism of Action
The mechanism of action of copper cyanide involves its ability to form complexes with various ligands. In biological systems, cyanide ions can inhibit cytochrome oxidase, a key enzyme in the mitochondrial electron transport chain, leading to cellular respiration inhibition and energy production disruption . In industrial applications, copper cyanide acts as a source of copper ions, which can be deposited onto substrates during electroplating processes .
Comparison with Similar Compounds
Copper cyanide can be compared with other cyanide compounds such as sodium cyanide, potassium cyanide, and calcium cyanide. While all these compounds contain the cyanide ion, copper cyanide is unique due to its coordination chemistry and ability to form various complexes. Unlike sodium and potassium cyanide, which are highly soluble in water, copper cyanide has low solubility, making it suitable for specific applications where controlled release of cyanide ions is desired .
Similar compounds include:
- Sodium cyanide (NaCN)
- Potassium cyanide (KCN)
- Calcium cyanide (Ca(CN)₂)
These compounds are often used in similar applications but differ in their solubility, reactivity, and toxicity profiles .
Properties
Molecular Formula |
CCuN+ |
|---|---|
Molecular Weight |
89.56 g/mol |
IUPAC Name |
copper;cyanide |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+2 |
InChI Key |
IJKDGBQHDZIIBI-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















